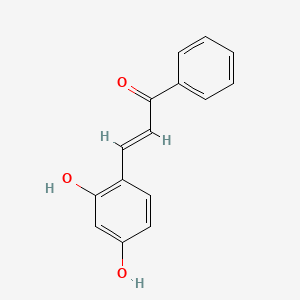
2,4-Dihydroxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxychalcone is a member of the chalcone family, which are open-chain flavonoids. Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is specifically hydroxylated at the 2’ and 4’ positions on the aromatic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dihydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with appropriately substituted benzaldehydes under basic conditions . The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated chalcones
Scientific Research Applications
2,4-Dihydroxychalcone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various flavonoids and heterocyclic compounds.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: Research has shown its potential as an antiviral and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and as a natural colorant in food and cosmetics.
Mechanism of Action
2,4-Dihydroxychalcone exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It inhibits the growth of bacteria by targeting bacterial enzymes and disrupting cell wall synthesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.
Comparison with Similar Compounds
Similar Compounds
Isoliquiritigenin (2’,4’,4-Trihydroxychalcone): Similar structure but with an additional hydroxyl group.
Butein (2’,4’,3,4-Tetrahydroxychalcone): Contains four hydroxyl groups, providing different biological activities.
Uniqueness
2,4-Dihydroxychalcone is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other chalcones. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
92496-59-8 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(E)-3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12O3/c16-13-8-6-12(15(18)10-13)7-9-14(17)11-4-2-1-3-5-11/h1-10,16,18H/b9-7+ |
InChI Key |
LKNPFZQVNZFLIC-VQHVLOKHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















